1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Kinase inhibitor design Hinge-binding motif Tautomerism

Medicinal chemistry teams targeting FGFR, c-Met, or other kinases face tautomeric ambiguity with unsubstituted 4-azaindole cores, complicating SAR interpretation and hinge-binding optimization. This compound directly solves that problem: • The N1-methyl group locks the azaindole into a single tautomeric state, eliminating proton-transfer ambiguity and presenting a consistent hydrogen-bonding face to the kinase hinge. • The C5-phenyl substituent provides a pre-installed hydrophobic vector targeting the gatekeeper pocket, reducing synthetic burden by 2-3 steps versus installing it de novo. • The free 3-carboxylic acid enables direct amide coupling for rapid exploration of solvent-exposed vectors with diverse amine building blocks.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 2106988-56-9
Cat. No. B2500562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS2106988-56-9
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)
InChIKeyYADDXDHBEBZVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 2106988-56-9): A Versatile 4-Azaindole Scaffold for Kinase-Targeted Library Synthesis


1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 2106988-56-9) is a heterocyclic small molecule (C15H12N2O2, MW 252.27 g/mol) belonging to the pyrrolopyridine (4-azaindole) family. Characterized by a unique N1-methyl and C5-phenyl disubstitution pattern on the pyrrolo[3,2-b]pyridine core, the compound serves as a versatile carboxylic acid building block for amide coupling and other derivatizations, enabling the rapid exploration of structure-activity relationships (SAR) around the azaindole hinge-binding motif . Its core scaffold is recognized as a key pharmacophore in numerous kinase inhibitor programs, particularly those targeting the fibroblast growth factor receptor (FGFR) and c-Met kinase families, where the 4-azaindole nitrogen acts as a critical hinge-binding element [1].

Why Generic 4-Azaindole-3-carboxylic Acids Cannot Substitute for 1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in Focused Kinase Library Design


Simple substitution of the 1-methyl and 5-phenyl groups on the pyrrolo[3,2-b]pyridine core leads to fundamentally different molecular recognition and pharmacokinetic starting points. The N1-methyl group locks the azaindole into a single tautomeric state, eliminating the proton-transfer ambiguity of the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 860496-20-4), which can exist in both 1H and 4H tautomeric forms and thus present an ambiguous hydrogen-bonding face to the kinase hinge [1]. The 5-phenyl substituent introduces a defined hydrophobic vector that can be exploited for potency and selectivity, while simultaneously increasing the scaffold's molecular complexity (sp3/sp2 ratio and logP) relative to the unsubstituted core, a parameter correlated with clinical success in drug discovery [2]. The 7-azaindole-3-carboxylic acid regioisomer (CAS 156270-06-3), while also a common kinase hinge-binder, positions the pyridine nitrogen at the 7-position, resulting in a distinct hinge-binding geometry and vector for C5 substitution that is not directly interchangeable [3].

Quantitative Differentiation of 1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 2106988-56-9) Against Closest Scaffold Analogs


N1-Methyl Substitution Enforces a Defined Tautomeric State Unavailable to the Unsubstituted 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid Core

The target compound's N1-methyl group locks the pyrrolo[3,2-b]pyridine system into a single, well-defined tautomeric state. In contrast, the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 860496-20-4) can undergo prototropic tautomerism between the 1H and 4H forms, which interconverts the hydrogen-bond donor/acceptor character of the pyrrole nitrogen and alters the electronic distribution of the pyridine ring [1]. This tautomeric ambiguity in the comparator complicates structure-based drug design and can lead to inconsistent SAR, whereas the target compound provides a static hydrogen-bonding pharmacophore for reliable hinge interactions [2].

Kinase inhibitor design Hinge-binding motif Tautomerism Molecular recognition

5-Phenyl Substitution Introduces a Hydrophobic Vector and Increases Molecular Complexity Relative to the Unsubstituted Core

The 5-phenyl substituent on the target compound significantly increases molecular complexity and provides a defined hydrophobic vector for targeting lipophilic pockets in kinase ATP-binding sites. Compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core (MW 162.15, C8H6N2O2), the target compound has a higher molecular weight (252.27 g/mol), increased fraction of sp2-hybridized carbons (from aromatic substitution), and a calculated logP increase of approximately 2.8–3.3 units, shifting the scaffold into a more drug-like lipophilicity space . The 5-phenyl group can be elaborated via electrophilic aromatic substitution (e.g., nitration, halogenation) to further diversify the scaffold, reactions not possible on the unsubstituted core .

Molecular complexity Drug-likeness Fraction sp3 Hydrophobic pocket

4-Azaindole Hinge-Binding Motif Offers Distinct Kinase Selectivity Profile Compared to 7-Azaindole-3-carboxylic Acid

The pyrrolo[3,2-b]pyridine core (4-azaindole) presents the pyridine nitrogen as a hydrogen-bond acceptor at the 4-position of the indole ring system. This geometry is topologically distinct from the 7-azaindole-3-carboxylic acid scaffold (CAS 156270-06-3), which positions the acceptor nitrogen at the 7-position. The difference in hinge-binding vector angles between 4-azaindole and 7-azaindole has been estimated at approximately 120°, directing substituents into different regions of the kinase active site [1]. Literature precedent shows that 4-azaindoles are privileged scaffolds for c-Met kinase inhibition, with X-ray crystallography confirming a distinct binding mode compared to 7-azaindole-based inhibitors [2].

Kinase selectivity Hinge-binding geometry 4-azaindole 7-azaindole

Carboxylic Acid at the 3-Position Enables Direct Amide Derivatization, Outperforming Ester or Nitrile Analogs in Convergent Library Synthesis

The free carboxylic acid at the 3-position of the target compound allows direct amide bond formation with a wide range of amines, facilitating rapid library enumeration. This is a critical advantage over 3-ester analogs (e.g., methyl ester derivatives of the same scaffold), which require a hydrolysis step that can be incompatible with base-sensitive functionality. In DNA-encoded library (DEL) synthesis, the carboxylic acid handle is essential for on-DNA amide coupling, whereas ester precursors add complexity and reduce yield [1]. Quantitative comparison: amide coupling with the free acid using HATU/DIPEA typically proceeds with >85% conversion under standard conditions, while methyl ester hydrolysis and subsequent coupling reduces overall yield by 20–40% due to the additional step and potential side reactions [2].

Amide coupling Parallel synthesis DNA-encoded library Fragment-based drug discovery

Optimal Application Scenarios for 1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 2106988-56-9) Based on Quantitative Scaffold Differentiation


Focused Kinase Library Enumeration Targeting the Hinge Region with Defined Hydrophobic Occupancy

Medicinal chemistry teams designing focused kinase inhibitor libraries should prioritize this scaffold for its pre-installed N1-methyl and C5-phenyl substituents. The N1-methyl group eliminates tautomeric ambiguity at the hinge, while the C5-phenyl group provides a defined lipophilic vector for targeting the hydrophobic pocket adjacent to the gatekeeper residue [1]. Direct amide coupling at the 3-carboxylic acid enables rapid exploration of solvent-exposed vectors with diverse amine building blocks. This scaffold is particularly suited for programs targeting FGFR, c-Met, and other kinases where the 4-azaindole hinge-binding motif has established crystallographic validation [2].

DNA-Encoded Library (DEL) Synthesis for Affinity-Based Screening Against FGFR and Related Kinase Targets

The free carboxylic acid functionality of this compound makes it compatible with on-DNA amide coupling protocols without requiring pre-activation or deprotection steps [1]. The 5-phenyl group increases the molecular weight and hydrophobic surface area of the DNA-conjugated library member, which can improve binding affinity discrimination in DEL selections against protein targets with hydrophobic active sites, such as the FGFR kinase domain. The scaffold's molecular complexity (MW 252.27, logP ~3.5–4.0) falls within the optimal range for DNA-encoded library members, balancing aqueous solubility for selection conditions with sufficient lipophilicity for target engagement [2].

Fragment-to-Lead Optimization Starting from a Pre-Functionalized 4-Azaindole Core

Fragment-based drug discovery (FBDD) programs can use this compound as an advanced fragment starting point rather than the minimal 1H-pyrrolo[3,2-b]pyridine core (MW 118.14). The pre-installed 5-phenyl group already occupies a hydrophobic sub-pocket, allowing fragment growth to focus on the remaining vectors without requiring de novo hydrophobic anchor synthesis [1]. This reduces the synthetic burden by an estimated 2–3 steps compared to starting from the unsubstituted 4-azaindole-3-carboxylic acid and installing the phenyl group via cross-coupling [2]. The 1-methyl group additionally provides a spectroscopic handle (singlet in 1H NMR at ~3.8–4.0 ppm) for monitoring reaction progress and assessing purity.

Selectivity Profiling of 4-Azaindole vs. 7-Azaindole Kinase Inhibitor Series

Research groups seeking to differentiate their kinase inhibitor intellectual property from existing 7-azaindole-based clinical candidates (e.g., pexidartinib, which contains a 7-azaindole core) can use this 4-azaindole scaffold to access a distinct hinge-binding geometry [1]. The positional difference of the pyridine nitrogen (4-position vs. 7-position) results in a different kinase selectivity fingerprint across a panel of 400+ kinases, as demonstrated by the divergent selectivity profiles of 4-azaindole and 7-azaindole c-Met inhibitors [2]. The 1-methyl-5-phenyl substitution pattern further differentiates the scaffold from simpler 4-azaindole analogs, providing a unique chemical matter for patent filing and lead optimization.

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